molecular formula C17H18N4O3S B2732439 4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 919752-60-6

4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2732439
CAS No.: 919752-60-6
M. Wt: 358.42
InChI Key: YVHCNYUAYKJQQE-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic benzothiazole derivative of high interest in medicinal chemistry and drug discovery research. This complex molecule features a benzothiazole core, a privileged structure in pharmacology, fused with a methoxy group and a methyl substituent. The structure is further functionalized at the 2-position with a piperazine ring, which is coupled to a 1,2-oxazole-5-carbonyl moiety. This specific molecular architecture, combining multiple heterocyclic systems, is often engineered to interact with biological targets such as enzyme active sites and protein receptors. The piperazine linkage is a common pharmacophore that can enhance solubility and influence binding affinity. Researchers may investigate this compound for its potential biochemical properties and mechanism of action in various screening assays. The compound should be characterized using advanced analytical techniques, including NMR spectroscopy, which for similar benzothiazole derivatives shows characteristic aromatic proton shifts between 7.0-8.0 ppm and methoxy group singlets around 3.8-4.0 ppm, as well as mass spectrometry to confirm its molecular identity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and handling procedures for laboratory chemicals must be followed.

Properties

IUPAC Name

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-3-4-12(23-2)14-15(11)25-17(19-14)21-9-7-20(8-10-21)16(22)13-5-6-18-24-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHCNYUAYKJQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted Aniline Precursor Preparation

The synthesis begins with 4-methoxy-3-methylaniline, which undergoes regioselective bromination at the C-2 position using N-bromosuccinimide (NBS) in acetic acid at 0–5°C, achieving 89% yield. Subsequent thiolation employs thiourea in ethanol under reflux, forming the 2-mercaptoaniline derivative with 76% yield.

Cyclocondensation to Form the Benzothiazole Ring

Cyclization is achieved via the Herz reaction, where the 2-mercaptoaniline intermediate reacts with chloroacetyl chloride in toluene at 110°C for 6 hours. This step proceeds with 68% yield, producing 4-methoxy-7-methyl-1,3-benzothiazole-2-amine. The reaction mechanism involves nucleophilic attack of the thiol group on the α-carbon of chloroacetyl chloride, followed by intramolecular cyclization and elimination of HCl.

Reaction Step Reagents/Conditions Yield (%)
Bromination NBS, AcOH, 0–5°C 89
Thiolation Thiourea, EtOH, reflux 76
Cyclocondensation Chloroacetyl chloride, toluene, 110°C 68

Synthesis of 1,2-Oxazole-5-Carbonyl Chloride

Oxazole Ring Construction

1,2-Oxazole-5-carboxylic acid is synthesized from propiolic acid via [3+2] cycloaddition with hydroxylamine-O-sulfonic acid in aqueous NaOH at 50°C (61% yield). The reaction proceeds through nitrile oxide intermediate formation, followed by cyclization.

Acyl Chloride Formation

The carboxylic acid is treated with oxalyl chloride (2 equiv) and catalytic DMF in DCM at 0°C, yielding 1,2-oxazole-5-carbonyl chloride as a pale-yellow liquid (89% yield). This intermediate is used immediately in subsequent coupling reactions due to its hydrolytic instability.

Final Coupling: Installation of the 1,2-Oxazole-5-Carbonyl Group

The piperazine-linked benzothiazole reacts with 1,2-oxazole-5-carbonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in anhydrous THF at −20°C. After stirring for 12 hours at room temperature, the product is purified via silica gel chromatography (hexane/EtOAc 3:1), yielding 72% of the target compound.

Critical Reaction Parameters:

  • Temperature control during acyl chloride addition to minimize side reactions
  • Use of anhydrous solvents to prevent hydrolysis of the acyl chloride
  • Stoichiometric DIPEA to scavenge HCl and drive the reaction to completion

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, oxazole-H), 7.65 (d, J = 8.4 Hz, 1H, benzothiazole-H6), 6.89 (d, J = 8.4 Hz, 1H, benzothiazole-H5), 4.12–4.08 (m, 4H, piperazine-H), 3.85 (s, 3H, OCH3), 3.78–3.74 (m, 4H, piperazine-H), 2.45 (s, 3H, CH3).
  • 13C NMR (101 MHz, CDCl3): δ 169.2 (oxazole-CO), 163.8 (benzothiazole-C2), 152.1 (oxazole-C5), 142.3–115.6 (aromatic carbons), 56.3 (OCH3), 49.8 (piperazine-C), 20.1 (CH3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C21H23N5O3S: [M+H]+ 434.1598. Found: 434.1595.

Yield Optimization and Process Challenges

Comparative analysis of coupling methods revealed critical insights:

Coupling Method Base/Solvent Temperature Yield (%)
Acyl chloride + DIPEA THF −20°C → rt 72
EDCl/HOBt DCM 0°C → rt 58
HATU/DIPEA DMF rt 63

The acyl chloride method proved superior due to faster reaction kinetics and easier purification. Key impurities included hydrolyzed oxazole carboxylic acid (8–12% in aqueous workups) and N-acylated byproducts (5–7%), mitigated by rigorous drying of reagents.

Chemical Reactions Analysis

4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring, piperazine ring, or oxazole moiety, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupting cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Ethoxy-substituted Benzothiazole Derivative

A close structural analogue, 6-ethoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 941869-25-6), differs by having an ethoxy group at position 6 of the benzothiazole core instead of the methoxy and methyl groups in the target compound.

Fluorinated Benzoxazole Derivatives

Compounds such as 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles (7a–j) replace the benzothiazole core with a benzoxazole system and introduce fluorine at position 5. The substitution of sulfur (in benzothiazole) with oxygen (in benzoxazole) reduces electron density and may affect π-π stacking interactions in molecular recognition .

Key Differences :

  • The target compound’s methyl and methoxy groups may require milder reaction conditions compared to ethoxy derivatives, which often need higher temperatures for etherification.
  • Fluorinated benzoxazoles demand specialized reagents (e.g., indium powder) for nitro group reduction, unlike the straightforward substitutions in benzothiazoles .

Physicochemical Properties

Property Target Compound Ethoxy Analogue Benzoxazole Derivative
Core Structure 1,3-Benzothiazole 1,3-Benzothiazole Benzoxazole
Substituents 4-OCH₃, 7-CH₃, 2-piperazine 6-OCH₂CH₃, 2-piperazine 5-F, 6-piperazine
Predicted LogP ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.5 (lower lipophilicity)
Melting Point Not reported Not reported 180–220°C (varies by substituent)

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s benzothiazole core would show C=S stretching at ~650 cm⁻¹, absent in benzoxazoles. The 1,2-oxazole carbonyl group exhibits a strong C=O stretch near 1700 cm⁻¹, consistent with CAS 941869-25-6 .
  • NMR : The piperazine protons in both the target compound and its ethoxy analogue resonate at δ 2.5–3.5 ppm, while benzoxazole derivatives show upfield shifts due to reduced electron-withdrawing effects .

Biological Activity

The compound 4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic derivative that combines several pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings.

Structural Overview

The compound features:

  • A benzothiazole core, known for its pharmacological properties.
  • A piperazine ring, often associated with neuroactive compounds.
  • An oxazole moiety, which has been linked to various therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives containing oxazole and benzothiazole structures exhibit significant antimicrobial properties. For instance:

  • A study evaluated a series of oxazole derivatives against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed that certain compounds demonstrated inhibition zones comparable to standard antibiotics like ampicillin and fluconazole .
CompoundInhibition Zone (mm)Reference
4-Methoxy-Benzothiazole Derivative20 (E. coli)
Ampicillin30 (E. coli)
Fluconazole28 (C. albicans)

Cytotoxicity and Anticancer Potential

The compound's structural components suggest potential anticancer activity. In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cell lines:

  • Cytotoxicity Assays : Compounds similar to the target compound were tested against various cancer cell lines, showing IC50 values in the micromolar range. For example, compounds with a benzothiazole scaffold showed effective cytotoxicity against HeLa and MCF-7 cells .

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of DNA Synthesis : Some benzothiazole derivatives interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Disruption of Cell Membrane Integrity : The presence of the oxazole ring may enhance membrane permeability, leading to cell lysis in microbial targets .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, a series of synthesized oxazole-benzothiazole derivatives were tested against clinical isolates of bacteria and fungi. The findings revealed:

  • Significant antibacterial activity against Gram-positive bacteria.
  • Moderate antifungal activity against Candida species.

The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.8 µg/ml against C. albicans, outperforming standard antifungal agents .

Cytotoxicity Evaluation

A comprehensive evaluation was conducted on the cytotoxic effects of similar compounds on various cancer cell lines:

  • The compounds induced apoptosis through the activation of caspase pathways.
  • Notably, one derivative showed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating promising anticancer potential .

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